molecular formula C25H20Cl3N5O2S B6488064 5-{[4-(3-chlorophenyl)piperazin-1-yl](2,4-dichlorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-95-9

5-{[4-(3-chlorophenyl)piperazin-1-yl](2,4-dichlorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6488064
CAS No.: 887222-95-9
M. Wt: 560.9 g/mol
InChI Key: FLZVPIKANLIPEK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a triazole ring, a thiazole ring, and multiple chlorophenyl groups. These groups are common in many pharmaceuticals and agrochemicals due to their ability to modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step protocols involving reactions like esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be confirmed using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques like NMR . The compound’s properties would be influenced by factors like its molecular structure, functional groups, and stereochemistry.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl3N5O2S/c26-15-3-1-4-17(13-15)31-8-10-32(11-9-31)21(18-7-6-16(27)14-19(18)28)22-24(34)33-25(36-22)29-23(30-33)20-5-2-12-35-20/h1-7,12-14,21,34H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZVPIKANLIPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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